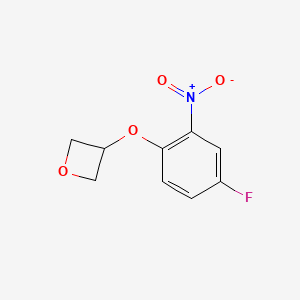

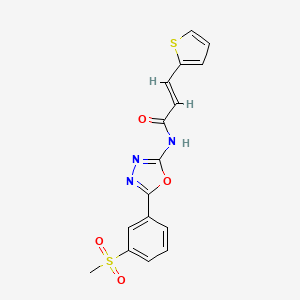

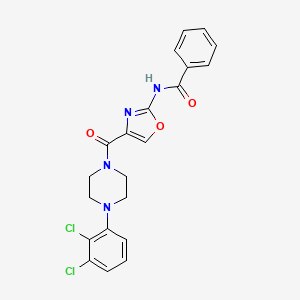

![molecular formula C22H23Br2N3O2S B2489964 2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide CAS No. 1058724-07-4](/img/structure/B2489964.png)

2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to "2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide" often involves multistep synthetic routes. These processes typically include the formation of intermediates such as thiazoles and hydrazides, followed by their further functionalization. For instance, thiazoles are commonly synthesized by the condensation of thioamides with α-haloketones or via cyclization reactions involving thiosemicarbazides and ketoesters (Kumara et al., 2017).

Molecular Structure Analysis

The molecular structure of thiazolium-based compounds is characterized by a heterocyclic core containing sulfur and nitrogen atoms, which significantly influences their chemical behavior and interaction with other molecules. Crystallographic studies of similar compounds provide insights into their molecular geometry, including bond lengths, angles, and the presence of intramolecular or intermolecular hydrogen bonding, which can affect their stability and reactivity (Hassan et al., 2020).

Chemical Reactions and Properties

Compounds with a thiazolium core are known to participate in various chemical reactions, including nucleophilic substitutions, where the bromophenyl group can act as a leaving group, facilitating the introduction of other functional groups. Additionally, the presence of an ethoxyphenyl group can lead to reactions typical for ethers, such as cleavage under acidic conditions. The thiazolium ring itself can engage in electrophilic substitutions due to the electron-rich nature of the sulfur and nitrogen atoms.

Physical Properties Analysis

The physical properties of such complex molecules, including melting point, solubility, and crystalline structure, are influenced by their molecular architecture. The presence of halogen atoms like bromine often increases the molecular weight and affects the compound's polarity, potentially altering its solubility in various solvents. The crystalline structure can be studied through X-ray diffraction techniques to understand the molecular packing and interactions within the crystal lattice (Iyengar et al., 2005).

科学的研究の応用

Synthesis and Structural Studies

- Researchers have explored the formation of thiazole derivatives, like the one , from simple precursors. They have focused on synthesis, spectroscopic characterization, and structural analysis of these compounds. In one study, such molecules exhibited T-shape structures and formed different combinations of hydrogen bonds, which link the molecules into ribbons or sheets (Mahesha et al., 2021).

Antimicrobial and Anticancer Activities

- Thiazole compounds have been synthesized and tested for their anticancer activity, particularly against breast cancer cells. In this context, certain thiazole derivatives have shown promising results in inhibiting cancer cell proliferation (Sonar et al., 2020).

- Another study focused on the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles bearing an imidazo[2,1-b]thiazole moiety, revealing that some synthesized compounds exhibited notable antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

特性

IUPAC Name |

4-bromo-N'-[4-(4-ethoxyphenyl)-5-methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl]benzohydrazide;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN3O2S.BrH/c1-4-14-26-20(16-8-12-19(13-9-16)28-5-2)15(3)29-22(26)25-24-21(27)17-6-10-18(23)11-7-17;/h4,6-13H,1,5,14H2,2-3H3,(H,24,27);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNRAJABKCUWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=[N+]2CC=C)NNC(=O)C3=CC=C(C=C3)Br)C.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

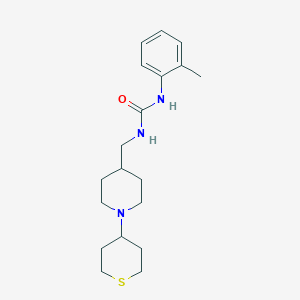

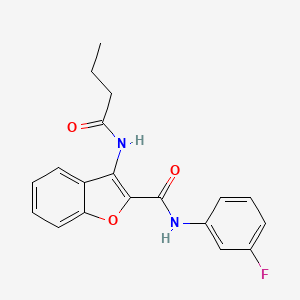

![1-[4-Ethoxy-2-methyl-5-(propan-2-yl)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2489881.png)

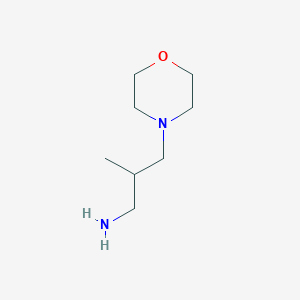

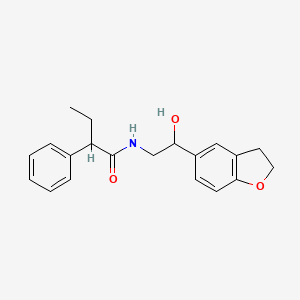

![(E)-methyl 5-methyl-1-oxo-2-(2-oxoindolin-3-ylidene)-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2489887.png)

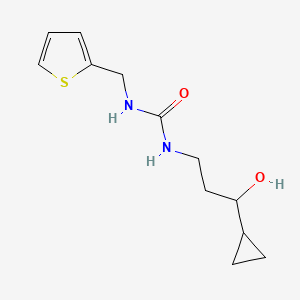

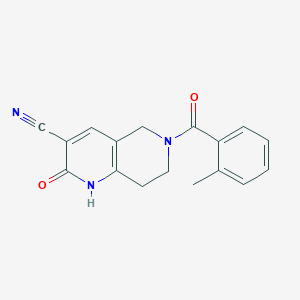

![N-(4-chloro-2,5-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2489888.png)

![1-(pyridin-4-yl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2489893.png)

![4,5-Dihydronaphtho[1,2-b]thiophen-2-yl(piperidino)methanone](/img/structure/B2489900.png)